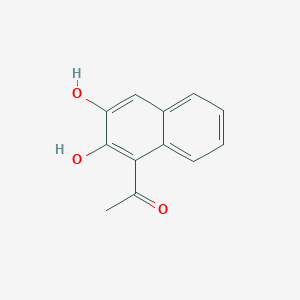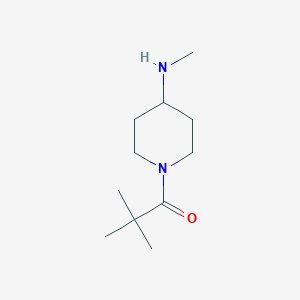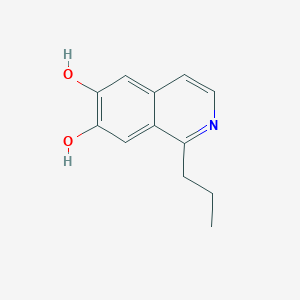
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring two hydroxyl groups and an ethanone group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthyl ethanone. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce hydroxyl groups at the 2 and 3 positions of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroxylation reaction. The reaction conditions are optimized to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(2,3-dihydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydroxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The ethanone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Features hydroxyl groups at the 1 and 8 positions.
1-(2-Methyl-1-benzothien-3-yl)ethanone: Contains a benzothiophene ring instead of naphthalene.
Uniqueness
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10O3 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-(2,3-dihydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)11-9-5-3-2-4-8(9)6-10(14)12(11)15/h2-6,14-15H,1H3 |
Clé InChI |
MLNSSNSMQHUHRH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC2=CC=CC=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)
![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)

![7-Methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11899120.png)


![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)

